2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol

Description

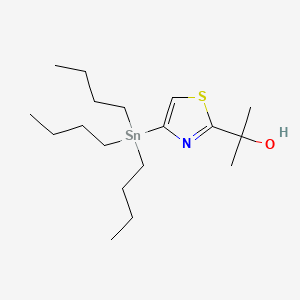

2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol (CAS: 1245816-16-3) is an organotin compound with the molecular formula C₁₈H₃₅NOSSn and a molecular weight of 432.25 g/mol . Its structure features a thiazole ring substituted with a tributylstannyl group at the 4-position and a propan-2-ol moiety at the 2-position. This compound is primarily utilized in organometallic synthesis, particularly in Stille coupling reactions, due to the reactivity of the tributyltin group in cross-coupling processes .

Properties

IUPAC Name |

2-(4-tributylstannyl-1,3-thiazol-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8NOS.3C4H9.Sn/c1-6(2,8)5-7-3-4-9-5;3*1-3-4-2;/h4,8H,1-2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUIBBUNTDEGNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NOSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676722 | |

| Record name | 2-[4-(Tributylstannyl)-1,3-thiazol-2-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245816-16-3 | |

| Record name | 2-[4-(Tributylstannyl)-1,3-thiazol-2-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol typically involves the reaction of a thiazole derivative with a tributylstannyl reagent under specific conditions . The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a catalyst like palladium or copper to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .

Chemical Reactions Analysis

2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or copper, and reagents like hydrogen peroxide, m-chloroperbenzoic acid, and lithium aluminum hydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The tributylstannyl group can participate in various chemical reactions, facilitating the formation of new chemical bonds and the modification of existing ones . The thiazole ring can interact with biological molecules, influencing their structure and function . The hydroxyl group on the propan-2-yl side chain can form hydrogen bonds, further affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole Cores

(a) Ethyl 2-(thiazol-2-yl)propanoate (CAS: 1781595-80-9)

- Molecular Formula: C₈H₁₁NO₂S

- Key Features : Contains a thiazole ring and an ester group but lacks the tributylstannyl substituent.

- Applications : Used as a pharmaceutical intermediate; its ester group enables participation in hydrolysis or amidation reactions, unlike the tin-containing analogue .

- Differentiator : The absence of the tributylstannyl group limits its utility in metal-catalyzed cross-coupling reactions.

(b) 2-Methyl-4-(propan-2-yl)thiazole (CAS: 32272-52-9)

- Molecular Formula : C₇H₁₁NS

- Key Features : A simpler thiazole derivative with methyl and isopropyl substituents.

- Applications : Primarily employed in the flavor and fragrance industry due to its volatile properties .

- Differentiator : Lacks functional groups (e.g., alcohol or tin) for advanced synthetic applications.

Benzo[d]thiazol Derivatives

Compounds such as 2-(Benzo[d]thiazol-2-yl)bicyclo[3.1.1]heptan-2-ol (4bb) and 1-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropan-1-ol (4bc) () feature fused benzene-thiazole systems.

- Structural Differences: The bicycloheptane or dimethylpropanol moieties confer rigidity and steric bulk, contrasting with the flexible propan-2-ol and tributylstannyl groups in the target compound.

- Reactivity : These derivatives are less likely to participate in tin-mediated reactions but may exhibit enhanced aromatic stacking interactions.

Triazole-Thiazole Hybrids

Compounds like 5-Amino-1-[2-(1,3,4-thiadiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile (9d) () combine thiazole with triazole and thiadiazole rings.

- Functional Groups: The presence of amino, thioether, and nitrile groups enables diverse reactivity, such as hydrogen bonding and nucleophilic substitution.

- Contrast: Unlike the target compound, these hybrids lack organometallic functionality, directing their use toward biological applications (e.g., enzyme inhibition).

Comparative Data Table

Key Research Findings

Reactivity in Cross-Coupling: The tributylstannyl group in this compound enables efficient transmetallation in Stille couplings, a property absent in non-tin analogues like ethyl 2-(thiazol-2-yl)propanoate .

Crystallographic Behavior : Fluorophenyl-thiazole compounds () exhibit planar and perpendicular conformations, suggesting that steric effects from the tributylstannyl group in the target compound may influence packing or solubility.

Biological Activity

2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol, with the chemical formula CHNOSSn and a molecular weight of 432.25 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

- Molecular Formula : CHNOSSn

- Molecular Weight : 432.25 g/mol

- Purity : Typically around 95% in commercial preparations .

The biological activity of this compound is largely attributed to its thiazole ring, which is known for interacting with various biological targets. Thiazole derivatives often exhibit antimicrobial, antifungal, and anticancer properties due to their ability to inhibit key enzymes and disrupt cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Antioxidant Activity : It may exhibit antioxidant properties, reducing oxidative stress within cells.

- Cell Signaling Modulation : The compound could influence cell signaling pathways, potentially affecting apoptosis and cell survival .

Antimicrobial Properties

Research indicates that thiazole derivatives possess significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| C. albicans | 18 | 100 |

This table illustrates the compound's potential effectiveness against common pathogens, suggesting its utility in developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by modulating key apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 25 | Caspase activation |

| HeLa (cervical) | 30 | ROS generation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential as a chemotherapeutic agent .

Case Studies

- Study on Antimicrobial Effects : A recent study evaluated the antimicrobial effects of various thiazole derivatives, including our compound of interest. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its use in treating infections .

- Evaluation of Anticancer Properties : In a study focusing on breast cancer cells, researchers found that treatment with thiazole derivatives resulted in reduced cell viability and increased apoptosis markers such as cleaved caspases and PARP cleavage .

- Toxicity Assessment : Toxicological evaluations indicated that while the compound exhibits promising biological activity, careful consideration must be given to its safety profile in vivo, as some organ-specific toxicities were noted at higher concentrations .

Q & A

Q. What are the established synthetic routes for preparing 2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol, and what key intermediates are involved?

The synthesis typically involves stannylation of a pre-functionalized thiazole core. A common approach is the coupling of tributyltin groups to halogenated thiazoles via Stille-type reactions. For example, tributylstannyl moieties can be introduced at the 4-position of thiazoles using palladium catalysts under inert conditions . Intermediate steps may include protecting group strategies (e.g., tert-butyl carbamate protection for amino groups) to prevent undesired side reactions . Characterization of intermediates via / NMR and IR is critical to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Key techniques include:

- NMR Spectroscopy : NMR should show distinct signals for the tributylstannyl group (δ ~0.8–1.6 ppm for Sn-CH/CH) and the thiazole protons (δ ~6.5–8.5 ppm). NMR will confirm Sn-C bonding (δ ~10–30 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H] at m/z 432.25 for CHNOSSn) .

- Infrared (IR) Spectroscopy : Absorptions near 500–600 cm indicate Sn-C stretching vibrations .

Advanced Research Questions

Q. What strategies optimize the regioselective stannylation of thiazole derivatives like this compound?

Regioselectivity is influenced by:

- Substituent Effects : Electron-withdrawing groups on the thiazole ring direct stannylation to the 4-position. Pre-functionalization with halogens (e.g., bromine at C4) facilitates tin coupling .

- Catalytic Systems : Pd(PPh) or Pd(dba) with ligands like AsPh enhance reaction efficiency in anhydrous THF or DMF .

- Temperature Control : Reactions performed at 60–80°C minimize side products like destannylated byproducts .

Q. How can computational tools (e.g., Mercury CSD) aid in predicting or analyzing the crystal packing of this compound?

Mercury CSD 2.0 enables:

- Void Analysis : Identification of solvent-accessible regions in the crystal lattice, which is critical for understanding stability and solubility .

- Intermolecular Interaction Mapping : Hydrogen bonds (e.g., O–H···N between propan-2-ol and thiazole) and Sn···S interactions can be visualized and quantified .

- Packing Similarity Comparisons : Aligns the compound’s structure with analogous tin-containing heterocycles to infer polymorphism risks .

Q. What methodologies are recommended for assessing the bioactivity of this compound in preliminary assays?

While direct bioactivity data for this compound is limited, analogous thiazole-stannyl derivatives suggest:

- In Vitro Screening : Cytotoxicity assays (e.g., MTT) against cancer cell lines, leveraging the tin group’s potential antiproliferative effects .

- Enzyme Inhibition Studies : Thiazole cores often target kinases or proteases; activity can be tested via fluorescence-based assays .

- Metabolic Stability : Incubation with liver microsomes to evaluate tin-mediated metabolic pathways .

Data Contradiction & Validation

Q. How should researchers address discrepancies in NMR data for tributylstannyl-thiazole derivatives across studies?

Variations in chemical shifts may arise from solvent effects, concentration, or temperature. For example:

- Solvent Polarity : NMR in CDCl vs. DMSO-d can shift thiazole proton signals by 0.2–0.5 ppm .

- Tin Isotope Effects : / satellite peaks in NMR may obscure integrations; using deuterated solvents and higher field instruments (≥500 MHz) improves resolution .

- Validation : Cross-reference with HRMS and elemental analysis to confirm molecular formula .

Methodological Recommendations

Q. What precautions are essential when handling tributylstannyl-containing compounds like this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.